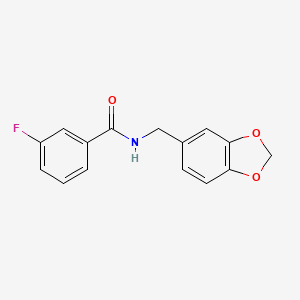

N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluorobenzamides involves several steps, including the condensation of substituted benzoyl chloride with specific amines. For instance, compounds similar to N-(1,3-Benzodioxol-5-ylmethyl)-3-fluorobenzamide have been synthesized by reacting nitro- and fluoro-substituted benzoyl chloride with amines, yielding compounds with high affinities to certain receptors (Shiue et al., 1997). This method typically involves nucleophilic substitution reactions followed by purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired fluorobenzamide derivatives.

Molecular Structure Analysis

Molecular structure analysis of fluorobenzamide derivatives reveals that these compounds can adopt very similar molecular conformations but differ in their intermolecular interactions based on the substituents present on the benzoyl group. Studies on closely related compounds have shown that the presence of halogen atoms can influence the molecular structure, leading to variations in hydrogen bonding patterns and crystal packing (Mahesha et al., 2019).

Chemical Reactions and Properties

Fluorobenzamides, including those similar to this compound, participate in various chemical reactions that highlight their reactivity and potential as intermediates for further chemical transformations. For example, the formation of fluorescent 1-amino-2,3-naphthalic anhydrides from N-fluorobenzamides and maleic anhydride in the presence of CuI and LiOH showcases a formal [4+2] cycloaddition reaction, leading to products with interesting fluorescent properties (Lu et al., 2022).

Mecanismo De Acción

Target of Action

Similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzamide may also affect similar pathways.

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c16-12-3-1-2-11(7-12)15(18)17-8-10-4-5-13-14(6-10)20-9-19-13/h1-7H,8-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUDFBIQJFVFFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-propyl-1H-indol-3-yl)ethanone](/img/structure/B5127327.png)

![5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5127332.png)

![1-ethyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5127348.png)

![methyl 3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5127349.png)

![7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5127356.png)

![2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5127359.png)

![2-[(4-methylbenzoyl)amino]-N-propyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5127367.png)

![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5127379.png)

![9-ethyl-3-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate](/img/structure/B5127389.png)

![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5127394.png)

![6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5127410.png)

![6-amino-3-tert-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5127417.png)